molecular formula C13H12F3NO B13196459 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

Cat. No.: B13196459
M. Wt: 255.23 g/mol
InChI Key: NZQYNMBVIQXSAZ-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile ( 1097108-31-0) is a specialized organic compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 . This nitrile derivative features a phenyl ring substituted with a trifluoromethyl group at the meta position, a structural motif that is highly sought after in medicinal chemistry and drug discovery due to its ability to influence the molecule's metabolic stability, lipophilicity, and binding affinity . The compound's structure, which integrates an oxo (ketone) group and a nitrile function, makes it a valuable and versatile building block (synthon) for the synthesis of more complex molecules. Researchers primarily utilize this compound in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Its specific structure suggests potential application as an intermediate in constructing molecular scaffolds for various targets. The product is offered with comprehensive characterization data to ensure quality and reliability in research applications. It is suitable for use in analytical method development, method validation, and quality control processes within regulated research environments . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile

InChI

InChI=1S/C13H12F3NO/c1-8(2)12(18)11(7-17)9-4-3-5-10(6-9)13(14,15)16/h3-6,8,11H,1-2H3

InChI Key

NZQYNMBVIQXSAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Considerations for Adapting the Synthesis

  • Trifluoromethylphenyl Group : The presence of the trifluoromethylphenyl group on the target molecule, instead of the phenyl group in the reference compound, will likely influence the reaction conditions and yields.

  • Reaction Type : The amidation reaction in the reference method suggests a pathway for creating the carbon-nitrogen bond in the target compound.

  • Optimization : Significant optimization might be needed to adapt the referenced method to synthesize 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile successfully.

Data and Research Findings

Because a specific preparation method for this compound is unavailable, a data table of reaction conditions and yields cannot be constructed. However, the Google Patents document regarding the preparation of 4-methyl-3-oxo-N-phenyl-pentanamide offers some data:

Parameter Value
Reactants Isobutyryl methyl acetate, Aniline
Molar Ratio (Ester to Aniline) 1:0.5 to 10
Catalyst Organic amine (e.g., Quadrol, Triethylamine, Diethylamine, 4-dimethylamino pyridine)
Catalyst Ratio 0.005-20:100 (to isobutyryl methyl acetate)
Temperature 20-150°C
Aftertreatment Vacuum decompression distillation
Purity of Product >98%
Yield Not less than 96%

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable component in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound Name (CAS/Identifier) Backbone Position 2 Substituent Functional Groups Key Structural Features Source
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile Pentanenitrile 3-(Trifluoromethyl)phenyl 3-oxo, 4-methyl, nitrile Saturated chain, hydrophobic CF3 group Target
4-Amino-2-(trifluoromethyl)benzonitrile Benzonitrile 2-(Trifluoromethyl) Amino, nitrile Aromatic ring, electron-rich NH2 group
(2Z)-4,4-Dimethyl-3-oxo-2-{[(pyrimidin-2-yl)amino]methylidene}pentanenitrile (478068-18-7) Pentanenitrile Pyrimidin-2-ylamino methylidene 3-oxo, 4,4-dimethyl, nitrile Unsaturated (Z-configuration), heteroaromatic substituent
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide Propanamide 4-Fluorophenylsulfonyl Sulfonyl, amide, nitrile Amide linkage, sulfonyl group
Key Observations:
  • Backbone Diversity : The target compound’s pentanenitrile backbone contrasts with benzonitrile (aromatic) and propanamide (amide-linked) analogs. Saturated chains (e.g., pentanenitrile) may exhibit greater conformational flexibility compared to rigid aromatic systems .
  • Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target enhances hydrophobicity and electron-withdrawing effects, similar to 4-Amino-2-(trifluoromethyl)benzonitrile .

Physicochemical and Reactivity Comparisons

  • Hydrophobicity: The trifluoromethyl group in the target and 4-Amino-2-(trifluoromethyl)benzonitrile increases logP values, favoring membrane permeability. In contrast, sulfonyl-containing analogs () may exhibit higher polarity due to the sulfonyl group.
  • Reactivity : The ketone in the target is susceptible to nucleophilic attack (e.g., Grignard reactions), whereas amide or sulfonyl groups in analogs resist such reactions but may participate in hydrogen bonding .
  • Metabolic Stability: Trifluoromethyl groups generally reduce metabolic degradation, a feature shared by the target and 4-Amino-2-(trifluoromethyl)benzonitrile .

Biological Activity

4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile, a nitrile compound with a trifluoromethyl-substituted phenyl ring, is characterized by its unique structural features that may confer distinct biological activities. This article explores the potential biological activities associated with this compound, drawing from available literature and related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3NOC_{13}H_{12}F_3NO, with a molecular weight of 255.24 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets .

Potential Biological Activities:

  • Anticancer Activity : Compounds with similar functional groups have demonstrated anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer cells .
  • Enzyme Inhibition : Similar compounds have been evaluated for their inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. The presence of the trifluoromethyl group has been linked to improved inhibition profiles .
  • Antioxidant Properties : Some related compounds exhibit antioxidant activity, suggesting that this compound may also possess this property, contributing to its potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is presented in the following table:

Compound NameCAS NumberBiological ActivityKey Findings
4-Oxo-4H-furo[2,3-h]chromene derivativesVariousCOX inhibition, cytotoxicityModerate inhibition against COX-2; cytotoxic against MCF-7 cells
Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate212755-76-5Antioxidant activityExhibited significant antioxidant properties in vitro
Quinobenzothiazinium derivativesVariousAnticancer activityStrong antiproliferative effects against pancreatic cancer cell lines; IC50 values in low µM range

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of related compounds on MCF-7 breast cancer cells demonstrated significant inhibitory concentrations (IC50 values ranging from 10 to 20 µM), suggesting that similar activities could be anticipated for this compound due to its structural analogies .
  • Enzyme Interaction Studies : Molecular docking studies on structurally similar compounds revealed that the trifluoromethyl group enhances binding affinity to COX enzymes through increased hydrophobic interactions and hydrogen bonding, indicating a plausible mechanism for potential anti-inflammatory effects in this compound .

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to prepare 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving aromatic aldehydes and β-keto nitriles. For example, electrophilic substitution using phenylisothiocyanate followed by reaction with chloroacetyl chloride under basic conditions has been reported for analogous β-keto nitriles . Optimization of solvent (e.g., methanol or THF), temperature (60–80°C), and catalysts (e.g., K2CO3) is critical. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is required:

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., trifluoromethyl phenyl protons at δ 7.4–7.8 ppm).
  • UV-Vis : Analyzes π→π* transitions in the aromatic and ketone moieties.
    Cross-validation with computational methods (DFT) ensures accuracy in peak assignment .

Q. What safety protocols should be followed during handling?

  • Methodological Answer : Avoid inhalation of dust/aerosols and skin contact. Use fume hoods for reactions involving volatile intermediates. Fire hazards require alcohol-resistant foam or dry powder extinguishers. Post-experiment disposal should follow institutional guidelines for nitriles and fluorinated compounds .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize the synthesis and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict reaction pathways, transition states, and electronic properties. For example, Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies. NBO analysis reveals hyperconjugative interactions stabilizing the trifluoromethyl-phenyl group .

Q. What strategies resolve contradictions in spectral data for structural analogs?

  • Methodological Answer : Contradictions in NMR/IR data (e.g., unexpected peak splitting) may arise from conformational isomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes. Compare experimental results with simulated spectra from computational models (e.g., Gaussian 16) .

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

  • Methodological Answer : The -CF3 group is strongly electron-withdrawing, polarizing the phenyl ring and enhancing electrophilic substitution at the meta position. Reactivity can be quantified via Hammett substituent constants (σm = 0.43). Competitive reactions (e.g., nitrile vs. ketone reactivity) should be monitored via LC-MS .

Q. What intermediates are critical in the synthesis of this compound?

  • Methodological Answer : Key intermediates include β-keto nitriles (e.g., 3-oxo-propionitriles) and arylidene-thiazolidinones. Trapping intermediates with quenching agents (e.g., D2O for proton exchange studies) or isolating via flash chromatography aids mechanistic validation .

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